molecular formula C7H5F3INO B1409591 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227603-04-4

2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409591
CAS No.: 1227603-04-4
M. Wt: 303.02 g/mol
InChI Key: OESRMRPKJZJUIP-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide, potassium carbonate, and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine and methoxy groups can form specific interactions with target proteins, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-Iodo-4-methoxy-3-(trifluoromethyl)benzene
  • 2-Iodo-4-methoxy-3-(trifluoromethyl)thiophene
  • 2-Iodo-4-methoxy-3-(trifluoromethyl)furan

Comparison: Compared to these similar compounds, 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity. The presence of the nitrogen atom in the pyridine ring can influence the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable building block in various chemical syntheses .

Properties

IUPAC Name

2-iodo-4-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESRMRPKJZJUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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